molecular formula C₂₇H₄₈ B1145318 1,3,5-Triheptylbenzene CAS No. 29536-29-6

1,3,5-Triheptylbenzene

Cat. No. B1145318
CAS RN: 29536-29-6
M. Wt: 372.67
InChI Key:
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Description

Synthesis Analysis

1,3,5-Triheptylbenzene is synthesized through specific organic reactions. A study on the synthesis of similar organic compounds using 1,3,5-triethynylbenzene building blocks reveals intricate methods involving organometallic dendrimers and σ-acetylide synthetic methodologies (Leininger, Stang, & Huang, 1998). Additionally, the preparation of related compounds like 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene indicates complex synthetic pathways starting from benzene (Wallace et al., 2005).

Molecular Structure Analysis

The molecular structure of 1,3,5-Triheptylbenzene and related compounds is characterized by unique geometries and electron distribution. Studies on related compounds like 1,3,5-tridehydrobenzene have revealed significant insights into the electronic structures and geometries of these molecules (Slipchenko & Krylov, 2003).

Chemical Reactions and Properties

1,3,5-Triheptylbenzene undergoes various chemical reactions, reflecting its reactivity and interaction with other compounds. For example, studies on compounds like 1,3,5-tris(chloromercurio)benzene highlight specific reactions and structural transformations (Rot et al., 2000).

Physical Properties Analysis

The physical properties of 1,3,5-Triheptylbenzene, such as melting point, boiling point, and solubility, are crucial in understanding its behavior in different conditions. Research on similar compounds can provide insights into these properties. For instance, the study of the crystal and molecular structure of 1,3,5-trifluorobenzene offers valuable information about the physical characteristics of such compounds (Ramondo et al., 1992).

Chemical Properties Analysis

The chemical properties of 1,3,5-Triheptylbenzene, including reactivity, stability, and interaction with other chemicals, are essential for its application in various fields. Research on related benzene derivatives, like tris(benzocyclobutadieno)benzene, sheds light on the chemical behavior and stability of these compounds (Diercks & Vollhardt, 1986).

Scientific Research Applications

  • Electronic Structures : The ground and low-lying electronic states of 1,3,5-tridehydrobenzene triradicals were characterized, providing insights into their electronic structures, which are crucial for applications in electronic and photonic materials (Slipchenko & Krylov, 2003).

  • Supramolecular Chemistry : 1,3,5-Triethylbenzenes are used as supramolecular templates to organize molecular-recognition elements, helping in the design of molecular receptors and sensors (Wang & Hof, 2012).

  • Synthesis of Organic Compounds : The preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from derivatives of 1,3,5-Tri(halosubstituted) 2,4,6-Triethylbenzene has been documented, indicating its use as a versatile molecular scaffold in organic synthesis (Wallace et al., 2005).

  • Organometallic Dendrimers : Research on organoplatinum dendrimers using 1,3,5-Triethynylbenzene building blocks showcases its application in the synthesis of complex organometallic structures (Leininger, Stang, & Huang, 1998).

  • Molecular Receptors : 1,3,5-Tris(halomethyl)-2,4,6-triethylbenzene compounds have been used as scaffolds for molecular receptors, indicating their importance in the development of chemical sensors and binding agents (Anslyn et al., 2005).

properties

IUPAC Name

1,3,5-triheptylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48/c1-4-7-10-13-16-19-25-22-26(20-17-14-11-8-5-2)24-27(23-25)21-18-15-12-9-6-3/h22-24H,4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTYXTUCGMCWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=CC(=C1)CCCCCCC)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336527
Record name 1,3,5-Triheptylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triheptylbenzene

CAS RN

29536-29-6
Record name 1,3,5-Triheptylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
I Amer, T Bernstein, M Eisen, J Blum… - Journal of molecular …, 1990 - Elsevier
The cyclo-oligomerization of several terminal and internal alkynes under phase transfer conditions by the RhCl 3 -Aliquat® 336 catalyst is described. The kinetics of 1-heptyne …
Number of citations: 45 www.sciencedirect.com

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